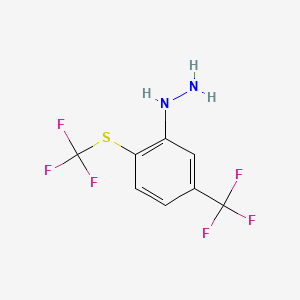
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. Common synthetic routes include:
Radical Trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto the phenyl ring.
Nucleophilic Substitution: The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound also contains a trifluoromethyl group and a hydrazine moiety, but lacks the trifluoromethylthio group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains two trifluoromethyl groups and a thiourea moiety, making it structurally similar.
Uniqueness: 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H6F6N2S |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-6(5(3-4)16-15)17-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
BWXUNZMROVVYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


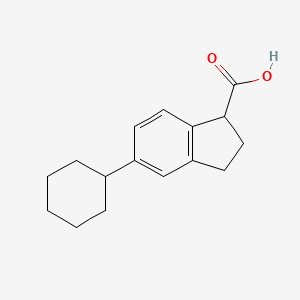

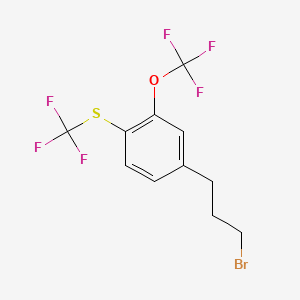
![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)

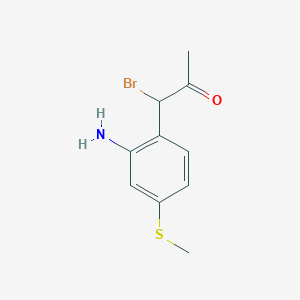

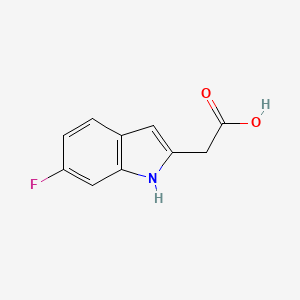
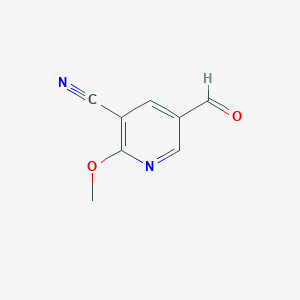

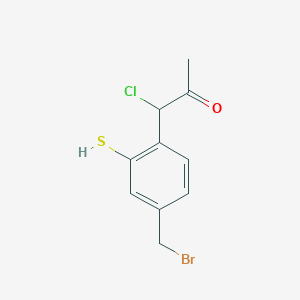
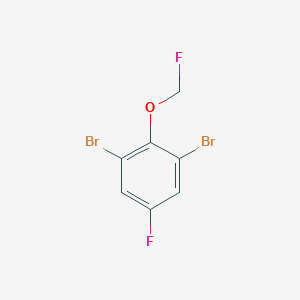
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)

